molecular formula C7H2F6 B3031005 1,2,4-Trifluoro-3-(trifluoromethyl)benzene CAS No. 122030-02-8

1,2,4-Trifluoro-3-(trifluoromethyl)benzene

Cat. No. B3031005
CAS RN: 122030-02-8
M. Wt: 200.08 g/mol
InChI Key: BGHUARSWVAZFNQ-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-(trifluoromethyl)benzene is a type of benzene that has a trifluoromethyl group attached to it . It has the molecular formula C7H5F3 and a molecular weight of 146.1098 . It is also known by other names such as α,α,α-Trifluorotoluene, (Trifluoromethyl)benzene, Benzenyl fluoride, Benzotrifluoride, and Benzylidyne fluoride .


Molecular Structure Analysis

The molecular structure of 1,2,4-Trifluoro-3-(trifluoromethyl)benzene can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GETTZEONDQJALK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,2,4-Trifluoro-3-(trifluoromethyl)benzene is a liquid with a refractive index of n20/D 1.423 (lit.) . It has a boiling point of 88 °C/759 mmHg (lit.) and a density of 1.264 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis and Intermediates

2,3,6-Trifluorobenzotrifluoride serves as a valuable intermediate in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying existing structures. Its trifluoromethyl group (–CF₃) can participate in diverse reactions, making it a versatile building block for drug discovery, agrochemicals, and materials science .

Fluorination Reactions

Fluorination is a crucial process in pharmaceutical and agrochemical research. This compound’s trifluoromethyl group provides a source of fluorine atoms, enabling chemists to selectively introduce fluorine into target molecules. Researchers use it to enhance drug potency, metabolic stability, and bioavailability .

Electrophilic Aromatic Substitution (EAS)

2,3,6-Trifluorobenzotrifluoride undergoes EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. These reactions allow chemists to functionalize the benzene ring, leading to the synthesis of various derivatives. Applications include the creation of specialty chemicals, dyes, and pharmaceutical intermediates .

Materials Science and Surface Modification

The compound’s trifluoromethyl group imparts unique properties to materials. Researchers use it to modify surfaces, enhance hydrophobicity, and improve chemical resistance. Applications range from coatings for medical devices to superhydrophobic surfaces in microfluidics and electronics .

Fluorinated Polymers and Elastomers

2,3,6-Trifluorobenzotrifluoride contributes to the development of specialty polymers and elastomers. Its incorporation into polymer chains improves thermal stability, chemical resistance, and mechanical properties. These materials find use in gaskets, seals, O-rings, and other demanding applications .

Fluorinated Pharmaceuticals

The trifluoromethyl group enhances drug properties, such as lipophilicity and metabolic stability. Medicinal chemists incorporate it strategically into drug candidates to optimize pharmacokinetics and enhance therapeutic efficacy. Examples include antiviral agents, anti-inflammatory drugs, and kinase inhibitors .

Safety and Hazards

1,2,4-Trifluoro-3-(trifluoromethyl)benzene is classified as a flammable liquid and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

2,3,6-Trifluorobenzotrifluoride, also known as 1,2,4-Trifluoro-3-(trifluoromethyl)benzene, is a compound with a molecular formula of C7H2F6 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is used as an intermediate in organic syntheses

Mode of Action

As an intermediate in organic syntheses , it likely interacts with other compounds to form new products, but the specifics of these interactions are dependent on the particular synthesis process.

Biochemical Pathways

As an intermediate in organic syntheses , it may be involved in various chemical reactions, but the specific pathways would depend on the other compounds present in the reaction.

Result of Action

As an intermediate in organic syntheses , its primary role is likely in the formation of new compounds, but the specific effects would depend on the particular synthesis process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluorobenzotrifluoride. For instance, it should be stored away from oxidizing agents and ignition sources, and in a cool, dry, and well-ventilated condition . These precautions help to maintain the stability of the compound and prevent unwanted reactions.

properties

IUPAC Name

1,2,4-trifluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUARSWVAZFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559453
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122030-02-8
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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